molecular formula C12H19BN2O4 B596523 5-amino-2-(boc-amino)methyl)phenylboronic acid CAS No. 1217500-85-0

5-amino-2-(boc-amino)methyl)phenylboronic acid

Cat. No.: B596523
CAS No.: 1217500-85-0
M. Wt: 266.104
InChI Key: HHFWXUSZRNSYRM-UHFFFAOYSA-N
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Description

5-amino-2-(boc-amino)methyl)phenylboronic acid: is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of an amino group, a tert-butoxycarbonyl (BOC) protected amino group, and a boronic acid functional group attached to a phenyl ring. The BOC group is commonly used as a protecting group for amines in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-amino-2-bromomethylphenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-amino-2-(boc-amino)methyl)phenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Deprotection: The major product is the free amine after removal of the BOC group.

Scientific Research Applications

Chemistry: 5-amino-2-(boc-amino)methyl)phenylboronic acid is used in the synthesis of complex organic molecules through reactions like Suzuki-Miyaura coupling .

Biology and Medicine: Boronic acids, in general, have been explored for their potential in medicinal chemistry, particularly as enzyme inhibitors. This compound could be investigated for similar applications, although specific studies on this compound are limited.

Industry: In the chemical industry, boronic acids are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism of action of 5-amino-2-(boc-amino)methyl)phenylboronic acid in chemical reactions involves the formation of boronate esters with diols or other nucleophiles. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the amino and BOC-protected amino groups, making it less versatile in certain synthetic applications.

    4-Aminophenylboronic Acid: Contains an amino group but lacks the BOC protection and the specific substitution pattern of 5-amino-2-(boc-amino)methyl)phenylboronic acid.

Uniqueness: The presence of both an amino group and a BOC-protected amino group, along with the boronic acid functionality, makes this compound a unique and versatile compound for various synthetic applications.

Properties

IUPAC Name

[5-amino-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O4/c1-12(2,3)19-11(16)15-7-8-4-5-9(14)6-10(8)13(17)18/h4-6,17-18H,7,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFWXUSZRNSYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)N)CNC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401168184
Record name C-(1,1-Dimethylethyl) N-[(4-amino-2-boronophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-85-0
Record name C-(1,1-Dimethylethyl) N-[(4-amino-2-boronophenyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C-(1,1-Dimethylethyl) N-[(4-amino-2-boronophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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